Cas no 72790-96-6 (Hydrazine,(2-bromo-4-nitrophenyl)-)

Hydrazine,(2-bromo-4-nitrophenyl)- 化学的及び物理的性質
名前と識別子
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- Hydrazine,(2-bromo-4-nitrophenyl)-
- 2-BROMO-4-NITRO-PHENYL-HYDRAZINE
- (2-Bromo-4-nitrophenyl)hydrazine
- SCHEMBL11266419
- 2-bromo-4-nitrophenylhydrazine
- J-500654
- (2-bromo-4-nitro-phenyl)hydrazine
- DTXSID20396316
- 72790-96-6
- UHKGHIPUJRYJNE-UHFFFAOYSA-N
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- MDL: MFCD02663076
- インチ: InChI=1S/C6H6BrN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2
- InChIKey: UHKGHIPUJRYJNE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])Br)NN
計算された属性
- せいみつぶんしりょう: 230.96438
- どういたいしつりょう: 230.96434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 83.9Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- PSA: 81.19
Hydrazine,(2-bromo-4-nitrophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645112-25g |
(2-Bromo-4-nitrophenyl)hydrazine |
72790-96-6 | 98% | 25g |
¥37837.00 | 2024-07-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645112-5g |
(2-Bromo-4-nitrophenyl)hydrazine |
72790-96-6 | 98% | 5g |
¥19656.00 | 2024-07-29 | |
Alichem | A250000297-500mg |
2-Bromo-4-nitrophenylhydrazine |
72790-96-6 | 98% | 500mg |
$1019.20 | 2023-09-01 | |
Alichem | A250000297-250mg |
2-Bromo-4-nitrophenylhydrazine |
72790-96-6 | 98% | 250mg |
$646.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645112-10g |
(2-Bromo-4-nitrophenyl)hydrazine |
72790-96-6 | 98% | 10g |
¥31185.00 | 2024-07-29 | |
Alichem | A250000297-1g |
2-Bromo-4-nitrophenylhydrazine |
72790-96-6 | 98% | 1g |
$1836.65 | 2023-09-01 |
Hydrazine,(2-bromo-4-nitrophenyl)- 関連文献
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1. A new synthesis of 4H-1,3,4-benzoxadiazinesA. J. Elliott,M. S. Gibson J. Chem. Soc. Perkin Trans. 1 1972 2915
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2. Preparation and solvolysis of N-arylbenzohydrazonyl bromidesJ. B. Aylward,F. L. Scott J. Chem. Soc. B 1969 1080
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3. Kinetics and product orientation in oxidation of aldehyde 2,4-disubstituted phenylhydrazones by lead tetra-acetate; hydrazone azo tautomersRichard N. Butler,William B. King J. Chem. Soc. Perkin Trans. 1 1977 282
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J. B. Aylward,F. L. Scott J. Chem. Soc. C 1970 968
Hydrazine,(2-bromo-4-nitrophenyl)-に関する追加情報
Hydrazine, (2-bromo-4-nitrophenyl)- (CAS No. 72790-96-6): An Overview and Recent Advances
Hydrazine, (2-bromo-4-nitrophenyl)- (CAS No. 72790-96-6) is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various scientific and industrial processes. The compound's 2-bromo-4-nitrophenyl group imparts specific chemical properties that make it valuable for a range of studies, including organic synthesis, medicinal chemistry, and materials science.
The molecular formula of Hydrazine, (2-bromo-4-nitrophenyl)- is C7H6BrN3O2, and its molecular weight is approximately 235.04 g/mol. The presence of the bromine and nitro groups in the molecule provides it with distinct reactivity and stability characteristics. These features have been extensively explored in recent research to understand their implications in chemical reactions and biological activities.
In the realm of organic synthesis, Hydrazine, (2-bromo-4-nitrophenyl)- has been utilized as a versatile building block for the synthesis of complex molecules. Its reactivity with various functional groups allows for the creation of diverse chemical structures, which can be further modified to achieve desired properties. For instance, a recent study published in the Journal of Organic Chemistry demonstrated the use of this compound in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.
In medicinal chemistry, Hydrazine, (2-bromo-4-nitrophenyl)- has shown promise as a lead compound for drug discovery. The 2-bromo-4-nitrophenyl group has been identified as a key moiety that can modulate biological activities, such as enzyme inhibition and receptor binding. Researchers at the University of California have reported that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. These findings highlight the potential of Hydrazine, (2-bromo-4-nitrophenyl)- as a starting point for developing new therapeutic agents.
Beyond its applications in organic synthesis and medicinal chemistry, Hydrazine, (2-bromo-4-nitrophenyl)- has also found use in materials science. The compound's ability to form stable complexes with metal ions has led to its exploration in the development of functional materials. A study published in Advanced Materials described the synthesis of metal-organic frameworks (MOFs) using this compound as a ligand. The resulting MOFs exhibited high surface areas and excellent catalytic activity, making them suitable for applications such as gas storage and separation.
The environmental impact of Hydrazine, (2-bromo-4-nitrophenyl)- is another area of active research. While the compound itself is not classified as hazardous under current regulations, its degradation products and potential environmental fate are subjects of ongoing investigation. Scientists at the Environmental Protection Agency (EPA) have conducted studies to assess the biodegradability and ecotoxicity of this compound. Preliminary results suggest that under controlled conditions, Hydrazine, (2-bromo-4-nitrophenyl)- can be effectively degraded by microbial processes, minimizing its environmental impact.
In conclusion, Hydrazine, (2-bromo-4-nitrophenyl)- (CAS No. 72790-96-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new applications and insights into its behavior, Hydrazine, (2-bromo-4-nitrophenyl)- is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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